

Alexa Fluor 647 NHS Ester chemical structure and properties

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Compound of Interest

Compound Name: Alexa Fluor 647 NHS Ester

Cat. No.: B12289133

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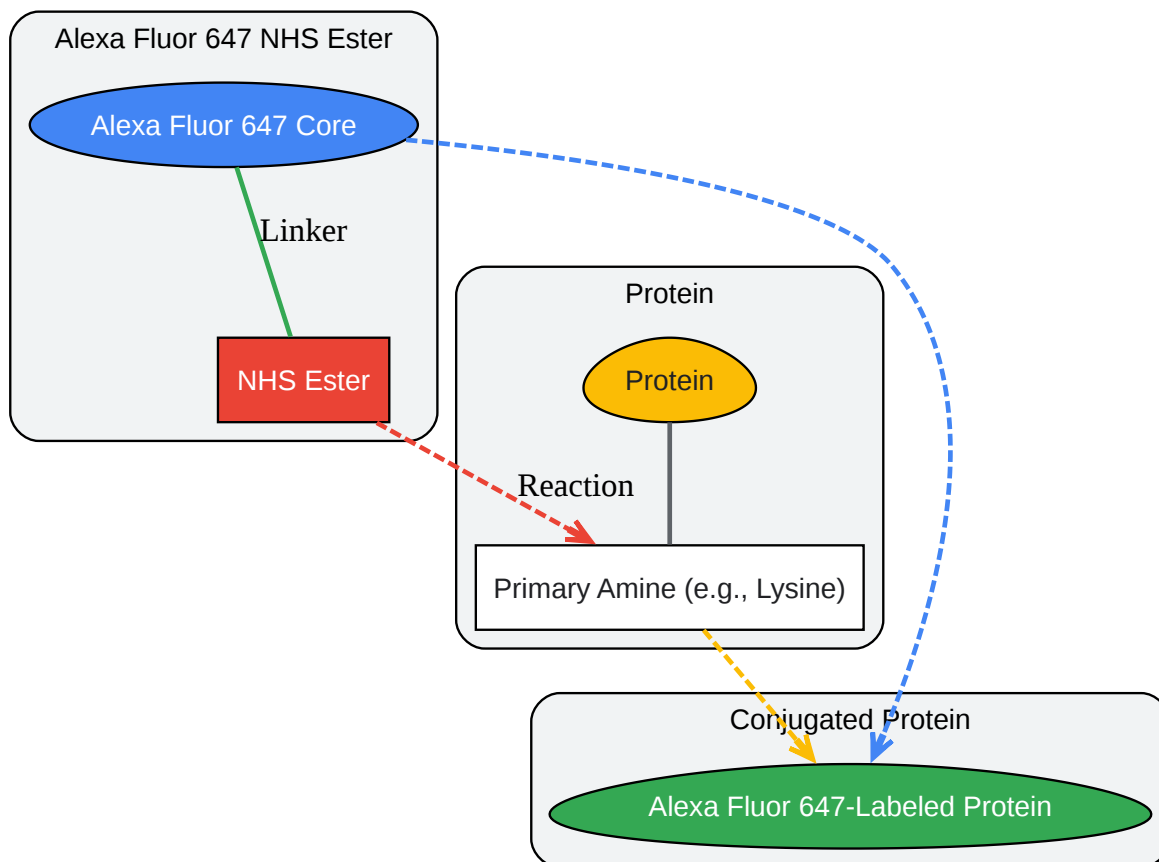
An In-depth Technical Guide to Alexa Fluor 647 NHS Ester

For researchers, scientists, and drug development professionals, **Alexa Fluor 647 NHS Ester** stands as a premier fluorescent label for biomolecule conjugation. Its exceptional brightness, photostability, and pH insensitivity make it a versatile tool in a multitude of applications, from cellular imaging to flow cytometry. This guide provides a comprehensive overview of its chemical structure, properties, and detailed protocols for its use.

Chemical Structure and Reaction Mechanism

Alexa Fluor 647 NHS Ester is an amine-reactive fluorescent dye. The core structure consists of a sulfonated cyanine dye, which is responsible for its spectral properties, and a N-hydroxysuccinimidyl (NHS) ester functional group. The NHS ester allows for the covalent attachment of the fluorophore to primary amines on biomolecules, such as the ϵ -amino group of lysine residues in proteins, forming a stable amide bond.

The chemical formula for **Alexa Fluor 647 NHS Ester** is $C_{39}H_{47}N_3O_{16}S_4$, and its IUPAC name is 3-[(2Z)-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-[5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentyl]-3-methyl-5-sulfoindol-1-yl]propane-1-sulfonate[1].



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Reaction of **Alexa Fluor 647 NHS Ester** with a primary amine on a protein.

Physicochemical and Spectroscopic Properties

Alexa Fluor 647 is characterized by its far-red fluorescence, high quantum yield, and large extinction coefficient, contributing to its exceptional brightness. It is also highly water-soluble and its fluorescence is insensitive to pH over a broad range.^{[2][3]}

Table 1: Spectroscopic Properties of **Alexa Fluor 647 NHS Ester**

Property	Value	Source
Excitation Maximum (nm)	650 - 655	[4] [5] [6]
Emission Maximum (nm)	665 - 680	[4] [5] [6]
Extinction Coefficient (cm ⁻¹ M ⁻¹)	~239,000 - 270,000	[2] [4] [6]
Quantum Yield	~0.33	[4] [7]
Stokes Shift (nm)	15 - 22	[4]

Table 2: Physicochemical Properties of **Alexa Fluor 647 NHS Ester**

Property	Value	Source
Molecular Weight	~942.05 - 1250 g/mol	[1] [4] [8]
Molecular Formula	C ₃₉ H ₄₇ N ₃ O ₁₆ S ₄	[1]
pH Sensitivity	Insensitive from pH 4 to 10	[2] [4]
Photostability	High, >10x higher than fluorescein	[4]
Solubility	Water-soluble	[2]

Experimental Protocols

The following sections provide detailed methodologies for labeling proteins and antibodies with **Alexa Fluor 647 NHS Ester**.

Preparation of Reagents

- **Protein Solution:** The protein to be labeled should be at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., PBS, MES, HEPES). Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete for reaction with the NHS ester. The protein solution must also be free of extraneous proteins like BSA.[\[2\]](#)[\[4\]](#)

- **Reaction Buffer:** A 1 M sodium bicarbonate solution (pH 8.3-8.5) is typically used to raise the pH of the protein solution to the optimal range for the conjugation reaction.[\[1\]](#)[\[2\]](#)
- **Alexa Fluor 647 NHS Ester Stock Solution:** Immediately before use, dissolve the **Alexa Fluor 647 NHS Ester** in high-quality, anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.[\[2\]](#)[\[4\]](#)

Antibody/Protein Labeling Protocol

This protocol is optimized for labeling approximately 1 mg of an IgG antibody. Adjustments may be necessary for other proteins.

- **Prepare the Protein Solution:**
 - To 1 mg of antibody in 0.5 mL of amine-free buffer, add 50 µL of 1 M sodium bicarbonate to adjust the pH to ~8.3.
- **Perform the Labeling Reaction:**
 - Add the freshly prepared **Alexa Fluor 647 NHS Ester** stock solution to the protein solution. The optimal molar ratio of dye to protein should be determined experimentally, but a starting point of 10:1 to 20:1 is recommended.[\[2\]](#)
 - Incubate the reaction mixture for 1 hour at room temperature with gentle stirring or rotation, protected from light.[\[2\]](#)[\[4\]](#)

Purification of the Labeled Conjugate

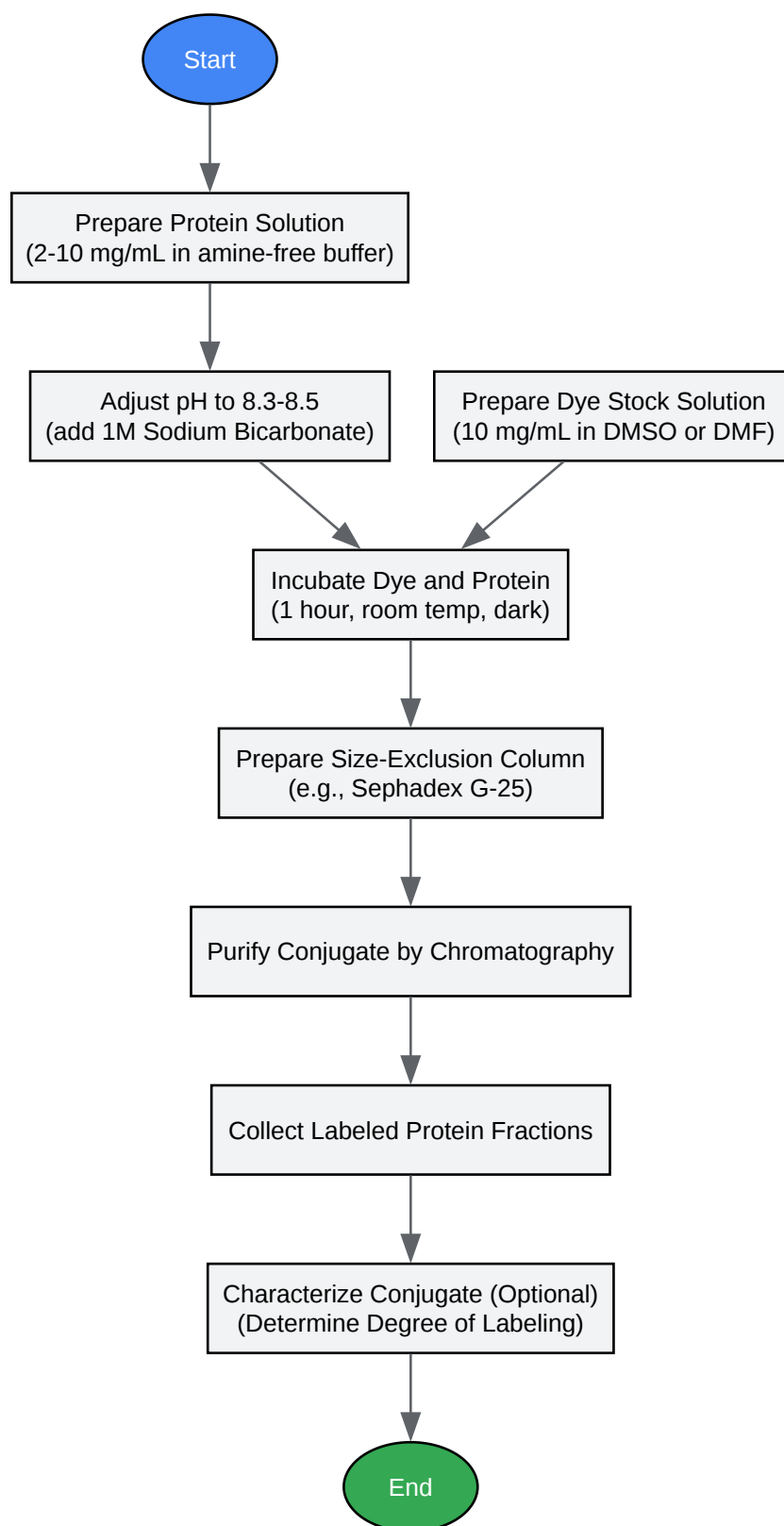
It is crucial to remove any unreacted dye from the labeled protein. Size-exclusion chromatography is a common and effective method.

- **Prepare the Column:**
 - Use a desalting column, such as Sephadex G-25, appropriate for the volume of the labeling reaction.
 - Equilibrate the column with an appropriate buffer (e.g., PBS).

- Separate the Conjugate:
 - Apply the reaction mixture to the top of the equilibrated column.
 - Elute the conjugate with the equilibration buffer. The labeled protein will elute first as a colored band, followed by the smaller, unreacted dye molecules.
 - Collect the fractions containing the labeled protein.

Characterization of the Conjugate (Optional)

- Degree of Labeling (DOL): The DOL, or the average number of dye molecules per protein, can be determined by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (~650 nm).



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Workflow for Protein Labeling with **Alexa Fluor 647 NHS Ester**.

Applications

The exceptional properties of Alexa Fluor 647 have led to its widespread adoption in various advanced applications:

- Super-Resolution Microscopy: Its photoswitching behavior makes it suitable for techniques like dSTORM (direct Stochastic Optical Reconstruction Microscopy).[4]
- Flow Cytometry: The brightness and photostability of Alexa Fluor 647 allow for the detection of rare cell populations and the analysis of low-abundance surface markers.[4]
- Immunofluorescence Imaging: Conjugated to antibodies, it provides bright and specific staining of cellular targets in both fixed and live cells.
- High-Content Screening: Its far-red emission minimizes autofluorescence from cells and cellular components, improving the signal-to-noise ratio.

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References

- 1. fluidic.com [fluidic.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. NHS ester protocol for labeling proteins [abberior.rocks]
- 5. bocsci.com [bocsci.com]
- 6. ulab360.com [ulab360.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. abcam.com [abcam.com]
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